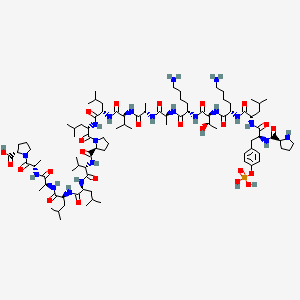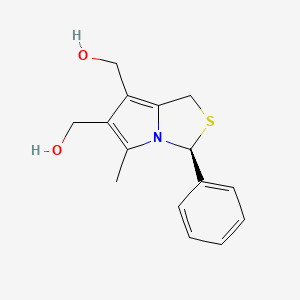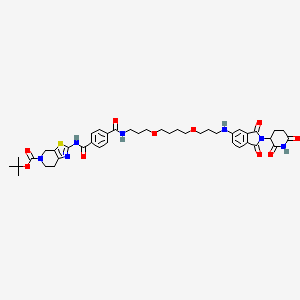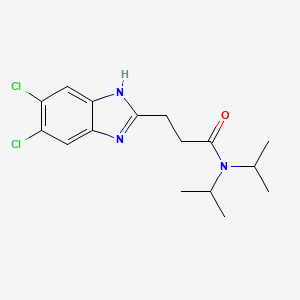
Deoxycytidine triphosphate-15N3 (dilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxycytidine triphosphate-15N3 (dilithium) is a nucleoside triphosphate that is labeled with nitrogen-15 isotopes. It is a derivative of deoxycytidine triphosphate, which is one of the four nucleotides used in the synthesis of deoxyribonucleic acid (DNA). The nitrogen-15 labeling makes it particularly useful in various scientific research applications, including DNA synthesis, real-time polymerase chain reaction (PCR), complementary DNA (cDNA) synthesis, and DNA sequencing .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of deoxycytidine triphosphate-15N3 (dilithium) involves the incorporation of nitrogen-15 isotopes into the deoxycytidine triphosphate molecule. This can be achieved through a series of chemical reactions that introduce the nitrogen-15 labeled atoms into the cytosine base of the nucleotide. The reaction conditions typically involve the use of specific reagents and catalysts that facilitate the incorporation of the isotopes without altering the overall structure of the nucleotide .
Industrial Production Methods
Industrial production of deoxycytidine triphosphate-15N3 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to produce large quantities of the compound. The production process is optimized to ensure high purity and yield, making the compound suitable for various research applications .
化学反応の分析
Types of Reactions
Deoxycytidine triphosphate-15N3 (dilithium) undergoes several types of chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the nucleotide.
Hydrolysis: The cleavage of the triphosphate group to release energy.
Base Pairing: The formation of hydrogen bonds with complementary nucleotides during DNA synthesis.
Common Reagents and Conditions
Common reagents used in the reactions involving deoxycytidine triphosphate-15N3 (dilithium) include:
Enzymes: Such as DNA polymerase for DNA synthesis.
Buffers: To maintain the pH and ionic strength of the reaction mixture.
Metal Ions: Such as magnesium ions, which are essential cofactors for enzymatic reactions.
Major Products Formed
The major products formed from the reactions involving deoxycytidine triphosphate-15N3 (dilithium) include:
DNA Strands: Synthesized during DNA replication and PCR.
Complementary DNA: Formed during cDNA synthesis.
科学的研究の応用
Deoxycytidine triphosphate-15N3 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving nucleic acid metabolism and synthesis.
Biology: Employed in DNA synthesis, PCR, and sequencing to study genetic material.
Medicine: Utilized in diagnostic techniques and research on genetic disorders.
Industry: Applied in the production of nucleic acid-based products and technologies.
作用機序
The mechanism of action of deoxycytidine triphosphate-15N3 (dilithium) involves its incorporation into DNA strands during synthesis. The nitrogen-15 labeled nucleotide pairs with its complementary base (guanine) through hydrogen bonding, allowing the DNA polymerase enzyme to extend the DNA strand. The labeled nucleotide serves as a marker, enabling researchers to track and quantify DNA synthesis and other related processes .
類似化合物との比較
Similar Compounds
Deoxyadenosine triphosphate: Another nucleotide used in DNA synthesis.
Deoxyguanosine triphosphate: A nucleotide that pairs with cytosine during DNA synthesis.
Deoxythymidine triphosphate: A nucleotide that pairs with adenine during DNA synthesis.
Uniqueness
Deoxycytidine triphosphate-15N3 (dilithium) is unique due to its nitrogen-15 labeling, which allows for precise tracking and quantification in various research applications. This isotopic labeling provides a distinct advantage over other nucleotides that do not have such labeling, making it particularly valuable in studies involving nucleic acid metabolism and synthesis .
特性
分子式 |
C9H14Li2N3O13P3 |
|---|---|
分子量 |
482.1 g/mol |
IUPAC名 |
dilithium;[[[(2R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O13P3.2Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5?,6-,8-;;/m1../s1/i10+1,11+1,12+1;; |
InChIキー |
JYCAZSFRQWDZGU-XXWMXETOSA-L |
異性体SMILES |
[Li+].[Li+].C1[C@@H](O[C@@H](C1O)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])[15N]2C=CC(=[15N]C2=O)[15NH2] |
正規SMILES |
[Li+].[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(12R,18R,21S)-21-benzyl-20-methyl-12-(2-methylpropyl)-3-oxa-11,14,20,23,32,33,34-heptazatetracyclo[30.2.1.04,9.014,18]pentatriaconta-1(35),4,6,8,33-pentaene-10,13,19,22-tetrone](/img/structure/B12369163.png)
![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-10-[(2R,5S,6R)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12369165.png)
![5-amino-3-[4-(4-chlorophenoxy)phenyl]-1-[(3R)-1-cyanopiperidin-3-yl]pyrazole-4-carboxamide](/img/structure/B12369167.png)
![(4s,5e,8s,9e,11s,13e,15e,18r)-4-Hydroxy-8-Methoxy-9,11-Dimethyl-18-[(1z,4e)-2-Methylhexa-1,4-Dien-1-Yl]oxacyclooctadeca-5,9,13,15-Tetraen-2-One](/img/structure/B12369180.png)


![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)

![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)




